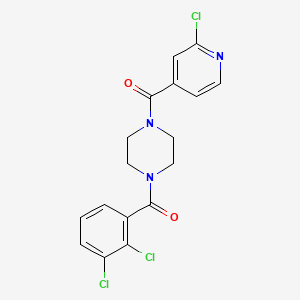
1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
作用機序
1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B-cells. By inhibiting BTK, this compound can block the activation of B-cells and prevent the growth of cancer cells. This compound has also been found to inhibit the activation of other signaling pathways, such as NF-κB and AKT, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. This compound has been shown to reduce the size of tumors in animal models of lymphoma and leukemia, and to reduce inflammation in models of rheumatoid arthritis and lupus.
実験室実験の利点と制限
One advantage of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine is that it is a small molecule inhibitor, which makes it easier to synthesize and modify than large molecules such as antibodies. This compound also has a high selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of this compound is that it has only been tested in preclinical studies so far, and its safety and efficacy in humans are not yet known. More research is needed to determine the optimal dosage and treatment regimen for this compound in humans.
将来の方向性
There are several potential future directions for research on 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the investigation of the role of BTK in autoimmune diseases, such as rheumatoid arthritis and lupus, and the potential use of this compound as a treatment for these diseases. Further research is also needed to determine the safety and efficacy of this compound in humans, and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. Its mechanism of action involves the inhibition of BTK and other signaling pathways, which are important for the survival and proliferation of cancer cells and the activation of immune cells. This compound has a favorable pharmacokinetic profile and has been found to be well-tolerated in animal studies. Future research is needed to determine the optimal dosage and treatment regimen for this compound in humans, and to investigate its potential for combination therapies and treatment of autoimmune diseases.
合成法
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine involves several steps, including the synthesis of 2,3-dichlorobenzoic acid, the synthesis of 2-chloropyridine-4-carboxylic acid, and the coupling of these two compounds with piperazine. The final product is obtained through purification and crystallization. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for further research and development.
科学的研究の応用
1-(2-Chloropyridine-4-carbonyl)-4-(2,3-dichlorobenzoyl)piperazine has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(2,3-dichlorobenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-13-3-1-2-12(15(13)20)17(25)23-8-6-22(7-9-23)16(24)11-4-5-21-14(19)10-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRHAHMKWDMUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)
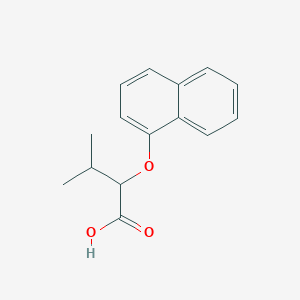

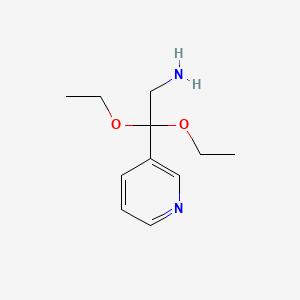
![3-amino-N-(3-chloro-4-methylphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2785883.png)
![(4,4-Difluorocyclohexyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2785884.png)
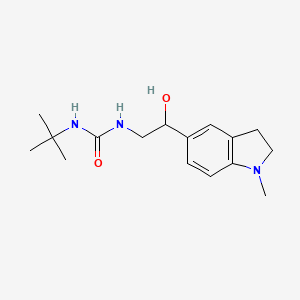
![5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2785889.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2785890.png)
![N-Methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2785891.png)
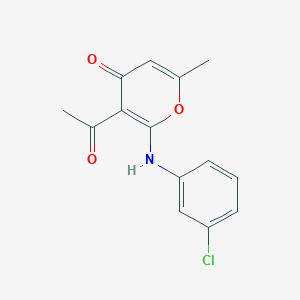
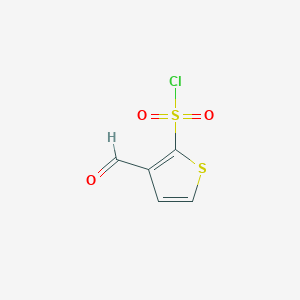

![N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2785898.png)